molecular formula C22H20F3NO2S B11495194 7,7-dimethyl-4-(thiophen-3-yl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

7,7-dimethyl-4-(thiophen-3-yl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11495194
M. Wt: 419.5 g/mol
InChI Key: JAYXKFSQILDIKZ-UHFFFAOYSA-N
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Description

7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a trifluoromethyl phenyl group, and an octahydroquinoline core

Preparation Methods

The synthesis of 7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Octahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Addition of the Trifluoromethyl Phenyl Group: This step can be accomplished through a Friedel-Crafts acylation reaction, where the trifluoromethyl phenyl group is introduced using an appropriate acyl chloride in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimizing these reactions for higher yields and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the octahydroquinoline core can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl phenyl group can undergo electrophilic aromatic substitution reactions, where substituents such as nitro or amino groups can be introduced using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE include other octahydroquinoline derivatives, thiophene-containing compounds, and trifluoromethyl-substituted aromatic compounds. These compounds may share similar chemical properties and reactivity but differ in their specific functional groups and overall molecular structure. The uniqueness of 7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H20F3NO2S

Molecular Weight

419.5 g/mol

IUPAC Name

7,7-dimethyl-4-thiophen-3-yl-1-[4-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C22H20F3NO2S/c1-21(2)10-17-20(18(27)11-21)16(13-7-8-29-12-13)9-19(28)26(17)15-5-3-14(4-6-15)22(23,24)25/h3-8,12,16H,9-11H2,1-2H3

InChI Key

JAYXKFSQILDIKZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=CC=C(C=C3)C(F)(F)F)C4=CSC=C4)C(=O)C1)C

Origin of Product

United States

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